"physicochemical properties of 4'-Bromo-[1,1'-biphenyl]-2,4-diol"
"physicochemical properties of 4'-Bromo-[1,1'-biphenyl]-2,4-diol"
An In-depth Technical Guide to the Physicochemical Properties of 4'-Bromo-[1,1'-biphenyl]-2,4-diol
Introduction: A Molecule of Interest in Synthetic Chemistry
4'-Bromo-[1,1'-biphenyl]-2,4-diol is a halogenated biphenyl derivative with significant potential as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a biphenyl core, a bromine atom, and two hydroxyl groups, offers multiple reactive sites for building more complex molecular architectures. Such compounds are foundational in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] The bromine atom facilitates palladium-catalyzed cross-coupling reactions for creating new carbon-carbon bonds, while the hydroxyl groups can be modified through esterification or etherification, providing diverse synthetic pathways.[1]
A thorough understanding of the physicochemical properties of this intermediate is paramount for researchers and drug development professionals. These properties govern its behavior in reaction media, its potential for purification, and, if used in a final active pharmaceutical ingredient (API), its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and details the authoritative experimental protocols required for their validation.
Part 1: Molecular Profile and Structural Attributes
The foundational characteristics of a molecule are its structure, weight, and chemical formula. These attributes are the basis from which all other physicochemical properties are derived.
| Property | Value | Source |
| Chemical Name | 4'-Bromo-[1,1'-biphenyl]-2,4-diol | [3] |
| CAS Number | 1418117-89-1 | [3][4] |
| Molecular Formula | C₁₂H₉BrO₂ | [3][4] |
| Molecular Weight | 265.1 g/mol | [3][4] |
| Appearance | Solid (Predicted) | [4] |
Part 2: Predicted Physicochemical Properties
While experimental data for this specific biphenyl isomer is not extensively published, computational models provide valuable estimations that guide initial experimental design. The following properties for 4'-Bromo-[1,1'-biphenyl]-2,4-diol are based on such predictions and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Development | Source |
| Boiling Point | 424.9 ± 14.0 °C at 760 mmHg | Defines purification conditions (distillation) and thermal stability. | [4] |
| Density | 1.6 ± 0.1 g/cm³ | Influences formulation and manufacturing processes. | [4] |
| Flash Point | 210.7 ± 20.1 °C | Critical for safe handling and storage protocols. | [4] |
| Aqueous Solubility | Slightly soluble | Directly impacts bioavailability and formulation strategies. | [4] |
| Acidity Constant (pKa) | 9.32 ± 0.35 | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. | [4] |
| Index of Refraction | 1.665 | A fundamental physical constant used for identification and purity assessment. | [4] |
Part 3: Experimental Determination of Key Physicochemical Properties
For any compound intended for use in pharmaceutical development, predicted values must be rigorously validated through experimentation. The following sections detail the standard, authoritative protocols for determining the most critical physicochemical parameters.
Melting Point and Purity Assessment
Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of a substance's purity.[5] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6] The capillary method is the universally accepted standard for this determination.[5][6]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a glass capillary tube and pack it to a height of about 3 mm by tapping the sealed end on a hard surface.[7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus alongside a calibrated thermometer.
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Rapid Heating (Initial Determination): Heat the block rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.
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Slow Heating (Precise Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.[6]
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Validation: Perform the measurement in triplicate. The results should be consistent. If they are not, it may indicate sample inhomogeneity or decomposition.
Trustworthiness - The Mixed Melting Point Technique: To confirm the identity of the synthesized compound against a known reference standard, a mixed melting point determination is performed. A 1:1 mixture of the sample and the reference standard is prepared. If the two substances are identical, the melting point of the mixture will be sharp and undepressed. If they are different, a significant melting point depression and broadening will be observed.[6]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a cornerstone of drug development, as a compound must dissolve to be absorbed.[8] It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method often used in early discovery, where a compound is added from a DMSO stock solution.[8][9] Thermodynamic solubility, determined from a solid compound equilibrated over a longer period, is the "gold standard" for lead optimization as it represents the true equilibrium state.[8][9][10] The shake-flask method is the authoritative protocol for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
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Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The goal is to create a saturated solution with visible solid remaining.
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Equilibration: Seal the vial and agitate it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[8]
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Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[9]
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Quantification: Accurately dilute the clarified filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[8][11]
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Standard Curve: The quantification must be performed against a standard calibration curve prepared from known concentrations of the compound in the same solvent matrix.[11]
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12] The value is expressed as its logarithm, LogP. A LogP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).[12]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical for accurate results.[13]
-
Compound Dissolution: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Then, allow the phases to separate completely.[13]
-
Phase Separation & Sampling: Carefully separate the two layers. Take a precise aliquot from both the aqueous and the n-octanol layers for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC/MS.[13]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[12]
Caption: Workflow for LogP Determination via Shake-Flask Method.
Part 4: Spectroscopic and Structural Confirmation
Confirming the chemical identity and structure of the synthesized molecule is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system of evidence.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 4'-Bromo-[1,1'-biphenyl]-2,4-diol (MW = 265.1 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure.
-
¹H NMR: Would show distinct signals for each aromatic proton, with chemical shifts and coupling constants confirming the substitution pattern on the two biphenyl rings. The protons of the two hydroxyl groups would appear as broad singlets, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: Would show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule, confirming the overall carbon framework.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4'-Bromo-[1,1'-biphenyl]-2,4-diol would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. It would also show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C ring stretching (around 1450-1600 cm⁻¹).[15]
Conclusion
4'-Bromo-[1,1'-biphenyl]-2,4-diol is a compound with considerable synthetic utility. While computational methods offer valuable initial estimates of its physicochemical properties, rigorous experimental validation is essential for its effective application in research and development. The protocols detailed in this guide for determining melting point, aqueous solubility, and lipophilicity represent the authoritative standards in the pharmaceutical industry. By combining these measurements with robust spectroscopic confirmation, researchers can ensure the quality, purity, and identity of their material, forming a solid foundation for subsequent innovation.
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